molecular formula C10H19NO2 B15312935 Methyl (R)-3-amino-3-cyclohexylpropanoate

Methyl (R)-3-amino-3-cyclohexylpropanoate

Cat. No.: B15312935
M. Wt: 185.26 g/mol
InChI Key: QPIJOUZKOGIOFE-SECBINFHSA-N
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Description

Methyl ®-3-amino-3-cyclohexylpropanoate is an organic compound with a unique structure that includes a cyclohexyl ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(R)-3-amino-3-cyclohexylpropanoic acid+methanolacid catalystMethyl (R)-3-amino-3-cyclohexylpropanoate+water\text{(R)-3-amino-3-cyclohexylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl (R)-3-amino-3-cyclohexylpropanoate} + \text{water} (R)-3-amino-3-cyclohexylpropanoic acid+methanolacid catalyst​Methyl (R)-3-amino-3-cyclohexylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality Methyl ®-3-amino-3-cyclohexylpropanoate.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the amino group into a halide.

Major Products Formed

    Oxidation: Formation of Methyl ®-3-nitro-3-cyclohexylpropanoate.

    Reduction: Formation of Methyl ®-3-amino-3-cyclohexylpropanol.

    Substitution: Formation of Methyl ®-3-halo-3-cyclohexylpropanoate.

Scientific Research Applications

Methyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-amino-3-phenylpropanoate: Contains a phenyl ring instead of a cyclohexyl ring.

    Methyl ®-3-amino-3-methylpropanoate: Contains a methyl group instead of a cyclohexyl ring.

    Methyl ®-3-amino-3-ethylpropanoate: Contains an ethyl group instead of a cyclohexyl ring.

Uniqueness

Methyl ®-3-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl (3R)-3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1

InChI Key

QPIJOUZKOGIOFE-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1CCCCC1)N

Canonical SMILES

COC(=O)CC(C1CCCCC1)N

Origin of Product

United States

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